molecular formula C24H30Cl2N2O2 B1680055 RS 17053 hydrochloride CAS No. 169505-93-5

RS 17053 hydrochloride

Cat. No. B1680055
CAS RN: 169505-93-5
M. Wt: 449.4 g/mol
InChI Key: QFOPFGRPNPCPBX-UHFFFAOYSA-N
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Description

RS 17053 hydrochloride is an α1A-adrenoceptor antagonist . It has a very high affinity for α1A receptors (pK and pA2 estimates of 9.1 - 9.9) and a 30 - 100 fold selectivity over the α1B and α1D subtypes (pK and pA2 estimates 7.7 - 7.8) .


Molecular Structure Analysis

The molecular formula of this compound is C24H29N2O2Cl.HCl . Its molecular weight is 449.42 . The chemical name is (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) hydrochloride .


Chemical Reactions Analysis

This compound inhibits norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble to 10 mM in ethanol and to 50 mM in DMSO .

Scientific Research Applications

Pharmacological Characteristics

RS 17053 hydrochloride demonstrates high affinity for the α1A-adrenoceptor, with pKi values around 9.1 in native cell membranes and pA2 values of 9.8 in functional assays. This compound shows a 30-100-fold selectivity over the α1B and α1D adrenoceptor subtypes. It is particularly noted for its role in antagonizing responses to norepinephrine (NE) in isolated smooth muscle preparations from human lower urinary tract (LUT) tissues. However, its affinity in these tissues is significantly lower compared to other tissues, highlighting its selective pharmacological profile​​​​.

In Vitro Applications

In vitro studies have shown that this compound displays high affinity for the α1A-adrenoceptor across several tissues from rats and cloned adrenoceptors. Its selectivity is observed in its comparatively lower affinity for the α1B and α1D-adrenoceptor subtypes. This makes it a useful tool for studying adrenoceptor-mediated responses and for distinguishing between different adrenoceptor subtypes in various tissues​​.

In Vivo Applications

This compound has also been studied in vivo. For instance, it has been noted to have a rapid onset of action and an effect duration exceeding 60 minutes. One study highlighted its role in significantly altering food intake in a dose-dependent manner. Such findings suggest potential applications in research areas like metabolism and appetite regulation​​.

Research and Laboratory Uses

The compound's high specificity and selectivity make it an important tool in biochemical and pharmacological research. It is often used in studies involving adrenoceptors, particularly in understanding the physiological and pathological roles of the α1A-adrenoceptor. This includes research in areas such as cardiovascular system regulation, hypertension, and lower urinary tract function​​​​.

Purchase and Availability

This compound is commercially available from various biochemical suppliers for research purposes. It is typically sold as a solid, white to off-white compound, and can be stored under specific conditions to maintain its stability​​​​.

Mechanism of Action

Target of Action

RS 17053 hydrochloride is a potent and selective antagonist of the α1A adrenoceptor . The α1A adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

This compound interacts with its target, the α1A adrenoceptor, by binding to it selectively. This binding inhibits the receptor’s activity, thereby preventing the physiological responses typically triggered by the receptor’s activation .

Biochemical Pathways

The α1A adrenoceptor is involved in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscle tissues. By antagonizing this receptor, this compound can affect these processes .

Result of Action

This compound’s antagonistic action on the α1A adrenoceptor can lead to various molecular and cellular effects. For instance, it can inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries . It can also suppress food intake when administered at a dose of 10 mg/kg .

properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPFGRPNPCPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169505-93-5
Record name RS 17053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate (8.0 g, 28.0 mmol) and potassium iodide (4.65 g, 28.0 mmol) were combined in DMF and the mixture was stirred at 120° C. for 15 minutes. [2-(5-Chloro-1H-indol-3-yl)-1,1-dimethyl-ethyl]amine (4.77 g, 21.7 mmol) and potassium carbonate (5.8 g, 42.0 mmol) were added to the mixture, which was then diluted with DMF (≈50 mL) and stirred at 130°-135° C. and under nitrogen for 2 hours. The mixture was cooled, poured into water (≈800 mL), and then extracted into ether. The organic phase was separated, washed once with water and then brine, dried over magnesium sulfate, and evaporated. The residue was dissolved in ethyl acetate, 5% hydrochloric acid in methanol was added, and the solution was evaporated. The residue was dissolved in ethyl acetate and a small amount of methanol and the solution was evaporated. The residue was again dissolved in ethyl acetate and methanol and the solution was evaporated. Filtration gave [2-(5-chloro-1H-indol-3-yl)-1,1-dimethylethyl][2-(2-cyclopropylmethyloxyphenoxy)ethyl]amine hydrochloride (7.8 g, 17.4 mmol), m.p. 199°-201° C.
Name
2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
4.77 g
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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